molecular formula C11H18O4 B13194008 Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13194008
M. Wt: 214.26 g/mol
InChI Key: IWGMEURUOCQVSG-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a 1-oxaspiro[2.5]octane core with a methoxy group at the 5-position and a methyl ester at the 2-position. Its spiro architecture confers unique steric and electronic properties, making it valuable in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-5-8(7-11)13-2/h8H,4-7H2,1-3H3

InChI Key

IWGMEURUOCQVSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCC(C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows multi-step procedures involving the construction of the spirocyclic core followed by functional group transformations to introduce the methoxy and methyl ester substituents.

A typical synthetic pathway involves:

  • Formation of spiro[2.5]octane-5,7-dione intermediate: This key intermediate is synthesized via cyclization of appropriate cyclopropyl and cyclohexane or cyclopentane derivatives, often through intramolecular ring closure reactions under basic or acidic catalysis. For example, cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl esters under basic conditions (e.g., sodium methanolate in tetrahydrofuran) yields the spiro[2.5]octane-5,7-dione scaffold.

  • Functionalization of the spirocyclic core: The 5-methoxy group is introduced typically by nucleophilic substitution or methylation reactions, such as treatment with methanol under acidic catalysis or via methylation of hydroxyl precursors.

  • Esterification at the 2-position: The methyl ester group is commonly installed by esterification of the corresponding carboxylic acid intermediate with methanol, often in the presence of acid catalysts like hydrochloric acid or via conversion of acid chlorides followed by reaction with methanol.

Industrial Production Methods

Industrial synthesis adapts the laboratory-scale methods to larger scale continuous flow or batch processes optimized for yield, cost, and safety. Key features include:

  • Use of automated reactors to maintain precise temperature and reaction times.

  • Employment of metal catalysts (e.g., iron or copper complexes) to facilitate methylation steps efficiently.

  • Application of solvents such as tetrahydrofuran, toluene, or alcohols to optimize solubility and reaction kinetics.

  • Implementation of purification protocols to ensure high product purity suitable for pharmaceutical research.

Detailed Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Hydrolysis Aqueous KOH (1-carboxymethyl-cyclopropyl)-acetic acid Converts nitrile to acid
2 Cyclization Acetic anhydride, mesitylene, elevated temperature 6-oxa-spiro[2.5]octane-5,7-dione Formation of spirocyclic diketone
3 Esterification Methanol, HCl or 4-dimethylaminopyridine, heat (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid Introduction of alkoxycarbonyl group
4 Acid chloride formation Thionyl chloride, DMF promoter, toluene (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid chloride Activation for methylation
5 Methylation Methyl lithium, methyl copper, or methyl magnesium (Grignard), Fe or Cu catalyst, THF/toluene [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester Installation of methyl group
6 Cyclization (final step) Sodium methanolate or sodium ethanolate, THF/alcohol This compound Formation of final spirocyclic ester compound

Analysis of Preparation Methods

Advantages and Challenges

  • Advantages:

    • The multi-step approach allows for precise control over stereochemistry and substitution patterns on the spirocyclic core.

    • Use of well-established reagents and catalysts facilitates reproducibility and scalability.

    • The synthetic route is adaptable to introduce structural analogs by varying substituents at different steps.

  • Challenges:

    • Some steps require strict control of reaction conditions (temperature, solvent, catalyst loading) to avoid side reactions.

    • The formation of the spirocyclic diketone intermediate can be sensitive to impurities and may require careful purification.

    • Handling of reactive reagents such as thionyl chloride and organometallic methylating agents demands rigorous safety protocols.

Reaction Yields and Purity

While specific yields vary depending on reaction scale and conditions, literature reports indicate:

  • Cyclization steps typically proceed with moderate to high yields (60–85%).

  • Esterification and methylation steps generally achieve yields above 75%.

  • Overall multi-step synthesis yields range between 40% and 60%, depending on optimization.

Purity of the final compound is commonly ensured by chromatographic purification and recrystallization, achieving purity levels exceeding 98% suitable for research applications.

Additional Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name This compound
CAS Number 73039-91-5
InChI Key IWGMEURUOCQVSG-UHFFFAOYSA-N
Canonical SMILES CC1(C2(O1)CCCC(C2)OC)C(=O)OC
Physical State Typically colorless liquid or solid (depending on purity)
Solubility Soluble in common organic solvents such as methanol, ethanol, THF

Table 2: Physical and chemical properties of this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous 1-oxaspiro[2.5]octane derivatives, emphasizing substituent effects on molecular properties and reactivity.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 5-ethyl, 2-methyl ester C₁₁H₁₈O₃ 198.26 No purity/safety data provided
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate 2-chloro, 2-methyl ester C₉H₁₃ClO₃ 204.65 Hazard data unavailable
Methyl 2-isopropyl-1-oxaspiro[2.5]octane-2-carboxylate 2-isopropyl, 2-methyl ester C₁₂H₂₀O₃ 212.28 Discontinued; purity ≥95%
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate 2-chloro, 4-methyl, 2-methyl ester C₁₀H₁₅ClO₃ 218.68 Temporarily out of stock

Key Observations

Substituent Impact on Molecular Weight :

  • Chlorine substituents (e.g., in ) increase molecular weight significantly compared to alkyl groups (e.g., ethyl in ). The target compound’s molecular weight (estimated as ~210–220 g/mol) would fall within this range.
  • Bulkier groups (e.g., isopropyl in ) marginally increase molecular weight but likely enhance steric hindrance.

Synthetic Accessibility :

  • Ethyl and methyl-substituted derivatives (e.g., ) are commercially available but lack detailed purity or safety data .
  • Chlorinated analogs (e.g., ) are often out of stock, suggesting challenging synthesis or instability .

Thermal and Physical Properties: No melting/boiling points are reported for the listed analogs.

Ester groups at the 2-position (common across all analogs) suggest susceptibility to hydrolysis or nucleophilic attack.

Research Findings and Limitations

Data Gaps: No spectral (NMR, IR) or thermodynamic data exist for the target compound. Analogous spiro compounds (e.g., ) also lack comprehensive characterization.

Safety and Handling :

  • Hazard information is absent for all listed compounds, complicating risk assessment .

Biological Activity

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature concerning its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10_{10}H16_{16}O3_3
Molecular Weight: 184.23 g/mol
CAS Number: 73039-91-5

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the methoxy group is significant in modulating interactions with biological targets.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antifungal Activity: Preliminary studies suggest that compounds with similar structures possess antifungal properties, indicating potential efficacy against various fungal pathogens .
  • Anti-inflammatory Effects: Some analogs of oxaspiro compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Interaction with Enzymes: The compound may act as a modulator of specific enzymes involved in metabolic pathways, particularly those associated with inflammation and fungal metabolism .
  • Receptor Binding: The structural characteristics suggest potential binding to various receptors, influencing cellular signaling pathways.

Case Study 1: Antifungal Activity Assessment

A study evaluating the antifungal properties of related compounds found that spirocyclic derivatives exhibited significant antifungal activity against Aspergillus species. The study used in vitro assays to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives had MIC values as low as 10 µg/mL, suggesting strong antifungal potential .

Case Study 2: Anti-inflammatory Properties

In another investigation, a series of oxaspiro derivatives were tested for their ability to inhibit cytokine production in macrophages. Results indicated that these compounds significantly reduced the secretion of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAntifungalNot specified
Spirocyclic Analog AAntifungal10 µg/mL
Spirocyclic Analog BAnti-inflammatoryIC50 = 25 µM
Methyl Derivative CAnti-inflammatoryIC50 = 30 µM

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